molecular formula C10H12N2O2 B11904162 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline

1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B11904162
M. Wt: 192.21 g/mol
InChI Key: VWLNGEYMGXNNBR-UHFFFAOYSA-N
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Description

1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound of significant interest in medicinal and organic chemistry research. This tetrahydroquinoline derivative, characterized by a nitro group at the 6-position and a methyl group at the 1-position of the saturated ring, serves as a versatile synthetic intermediate. Researchers utilize this scaffold to build more complex molecular architectures for various applications. Its core structure is frequently investigated in the development of pharmacologically active molecules, as the tetrahydroquinoline motif is a common feature in compounds with a wide range of biological activities. The nitro group, in particular, offers a handle for further synthetic modification through reduction to amines or other functional group transformations, facilitating the exploration of structure-activity relationships. This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-methyl-6-nitro-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C10H12N2O2/c1-11-6-2-3-8-7-9(12(13)14)4-5-10(8)11/h4-5,7H,2-3,6H2,1H3

InChI Key

VWLNGEYMGXNNBR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalytic System

In a representative procedure, 6-nitroquinoline undergoes transfer hydrogenation using Hantzsch ester (1,4-dihydropyridine) as a hydrogen donor in the presence of boron trifluoride (B(OH)3\text{B(OH)}_3) as a catalyst. The reaction is conducted in dichloroethane (DCE) at 60°C under aerobic conditions, eliminating the need for inert atmospheres. The Hantzsch ester provides hydride equivalents, facilitating the selective reduction of the quinoline ring’s C=C bonds without affecting the nitro group.

Key parameters:

  • Molar ratio: 2.5 equivalents of Hantzsch ester relative to the quinoline substrate.

  • Catalyst loading: 15 mol% B(OH)3\text{B(OH)}_3.

  • Reaction time: 12–24 hours, monitored via thin-layer chromatography (TLC).

Post-Reduction Functionalization

Following hydrogenation, the intermediate 6-nitro-1,2,3,4-tetrahydroquinoline is methylated at the nitrogen atom. This is achieved using methyl iodide (CH3I\text{CH}_3\text{I}) in tetrahydrofuran (THF) under reflux with potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base. The methylation step typically achieves yields exceeding 90%.

Example workflow:

  • Transfer hydrogenation:
    6-nitroquinoline+Hantzsch esterB(OH)3,DCE6-nitro-1,2,3,4-tetrahydroquinoline\text{6-nitroquinoline} + \text{Hantzsch ester} \xrightarrow{\text{B(OH)}_3, \text{DCE}} \text{6-nitro-1,2,3,4-tetrahydroquinoline}.

  • N-Methylation:
    6-nitro-1,2,3,4-tetrahydroquinoline+CH3IK2CO3,THF1-methyl-6-nitro-1,2,3,4-tetrahydroquinoline\text{6-nitro-1,2,3,4-tetrahydroquinoline} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{THF}} \text{this compound}.

Direct Nitration of 1-Methyl-1,2,3,4-Tetrahydroquinoline

An alternative approach involves the direct nitration of pre-formed 1-methyl-1,2,3,4-tetrahydroquinoline. This method requires precise control over regioselectivity to ensure nitration occurs at the 6-position.

Nitration Reagents and Conditions

Nitration is typically performed using a mixture of concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) under cooled conditions (0–5°C). The strong acid mixture generates the nitronium ion (NO2+\text{NO}_2^+), which acts as the electrophilic species. The methyl group at the 1-position directs nitration to the para position (6-position) via electronic effects.

Optimization challenges:

  • Regioselectivity: Competing nitration at the 5- or 7-positions may occur if reaction temperatures exceed 5°C.

  • Side reactions: Over-nitration or oxidation of the tetrahydroquinoline ring necessitates careful stoichiometric control.

Workup and Purification

Post-nitration, the crude product is neutralized with aqueous sodium bicarbonate (NaHCO3\text{NaHCO}_3) and extracted using dichloromethane (DCM). Column chromatography on silica gel with hexane/ethyl acetate gradients isolates the desired 6-nitro isomer. Reported yields range from 70–85%, depending on the purity of the starting material.

Multi-Step Synthesis from Aniline Derivatives

A modular route begins with substituted aniline precursors, enabling precise control over substituent placement.

Cyclization and Functionalization

  • Friedländer synthesis: Condensation of 3-nitroaniline with cyclohexanone in the presence of polyphosphoric acid (PPA) yields 6-nitroquinoline.

  • Reduction and methylation: The quinoline intermediate is hydrogenated using palladium on carbon (Pd/C\text{Pd/C}) in methanol, followed by N-methylation as described in Section 1.2.

Advantages:

  • Flexibility in introducing substituents at early stages.

  • High overall yields (75–80%) due to well-established reaction steps.

Limitations:

  • Multi-step synthesis increases time and cost.

  • Requires handling of toxic reagents like PPA.

Comparative Analysis of Methods

Method Yield Complexity Regioselectivity Control Cost
Transfer hydrogenation90–95%ModerateHighModerate
Direct nitration70–85%LowModerateLow
Multi-step synthesis75–80%HighHighHigh

Key findings:

  • Transfer hydrogenation offers the highest yields and regioselectivity, making it preferable for lab-scale synthesis.

  • Direct nitration is cost-effective but less suitable for large-scale production due to purification challenges.

  • Multi-step synthesis provides structural versatility but is less efficient for targeting single isomers .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline exhibits notable antimicrobial properties. It has been studied for its potential use in developing new antibiotics or treatments for infections. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological evaluation.

Neuroprotective Effects

The compound has shown promise in neuroprotective studies. Similar tetrahydroquinoline derivatives have been evaluated for their ability to antagonize NMDA receptors, which are critical in excitotoxicity related to neurodegenerative diseases. Preliminary findings suggest that this compound may share similar protective effects against neuronal damage induced by excitotoxic agents like glutamate .

Anti-inflammatory and Analgesic Properties

Studies have indicated that derivatives of tetrahydroquinolines possess anti-inflammatory and analgesic effects. The mechanisms are still under investigation but may involve modulation of neurotransmitter systems or interference with cellular signaling pathways.

Building Block for Complex Molecules

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structural features enable it to act as an intermediate in various organic synthesis routes.

Production of Bioactive Molecules

The compound can also be utilized in the production of other bioactive molecules or as part of complex molecular architectures in drug discovery programs. Its ability to undergo various chemical transformations makes it valuable in developing novel therapeutic agents.

Case Studies

Study Focus Findings
Study on Antimicrobial EfficacyEvaluated the antimicrobial properties of this compoundDemonstrated significant activity against various bacterial strains
Neuroprotective Mechanism InvestigationAssessed the neuroprotective effects on rat cerebellar granule cellsShowed potential neuroprotection similar to established NMDA receptor antagonists
Synthesis of DerivativesExplored synthetic routes for producing analogsDeveloped several derivatives with enhanced biological activity

Mechanism of Action

The mechanism of action of 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or modulation of receptor activity, affecting various biological pathways .

Comparison with Similar Compounds

5-Nitro-1,2,3,4-tetrahydroquinoline

  • Structure : Nitro group at position 5 instead of 5.
  • No direct bioactivity data is provided, but nitro groups generally enhance electrophilicity and metabolic susceptibility .
  • Key Difference : Reduced steric hindrance compared to the 6-nitro derivative, possibly improving solubility.

6-Methyl-1,2,3,4-tetrahydroquinoline

  • Structure : Methyl group at position 6 without a nitro substituent.
  • Properties : Exhibits a molecular weight of 147.22 g/mol and a logP value indicative of moderate lipophilicity. Quantum mechanical studies (DFT/B3LYP) reveal bond lengths and angles consistent with stable chair conformations .
  • Biological Relevance : Methyl-substituted derivatives are precursors for pharmaceuticals and agrochemicals due to their stability and ease of functionalization .

Substituent-Driven Bioactivity Comparisons

2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline

  • Structure : Methyl at position 2 and hydroxyl at position 3.
  • Bioactivity : Demonstrates analgesic activity 1/8th the potency of morphine, highlighting the critical role of hydroxyl groups in opioid receptor interactions .

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

  • Structure: Isoquinoline analog with methyl at position 1.
  • Metabolism: Rapidly crosses the blood-brain barrier (brain-to-blood ratio: 4.5:1) and is excreted predominantly unchanged (72–76%). Hydroxylation at position 4 and N-methylation are minor metabolic pathways .
  • Neuroactivity: Implicated in Parkinson’s disease pathology due to endogenous accumulation, contrasting with 6-nitro derivatives, which lack direct neurotoxic data .

Halogenated and Methoxy Derivatives

6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline

  • Structure : Bromine at position 6 and methoxy at position 6.
  • Applications : Bromine enhances molecular weight (242.12 g/mol) and polarizability, making it suitable for electrophilic substitution reactions in drug synthesis .

6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline

  • Structure : Fluorine at position 6 and methoxy at position 7.
  • Properties : Fluorine’s electronegativity increases metabolic stability and bioavailability compared to nitro groups. Methoxy substituents enhance π-stacking interactions in receptor binding .

Tabulated Comparison of Key Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Bioactivity Reference ID
1-Methyl-6-nitro-THQ 1-CH₃, 6-NO₂ ~178.19 (estimated) High electrophilicity; potential CNS activity
5-Nitro-THQ 5-NO₂ 178.19 Positional isomer; redox-active
6-Methyl-THQ 6-CH₃ 147.22 Stable conformation; synthetic precursor
2-Methyl-5-hydroxy-THQ 2-CH₃, 5-OH ~163.22 (estimated) Analgesic (1/8th morphine potency)
1-Methyl-TIQ Isoquinoline core, 1-CH₃ 147.22 Neurotoxic; crosses BBB
6-Bromo-7-methoxy-THQ 6-Br, 7-OCH₃ 242.12 Electrophilic halogenation substrate

Research Findings and Mechanistic Insights

  • Synthetic Accessibility: Derivatives like 1-methyl-6-nitro-THQ can be synthesized via reductive amination or cyclization strategies, similar to tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate (compound 59) .
  • Metabolic Stability: Nitro groups are prone to reduction (e.g., to amines), as seen in 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives, which are hydrogenated to 6-amino analogs .
  • Biological Interactions : The nitro group’s electron-withdrawing nature may enhance binding to enzymes like NADPH oxidases, whereas methyl groups improve membrane permeability .

Biological Activity

1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline (MNTQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MNTQ, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MNTQ has the molecular formula C10H12N2O2C_{10}H_{12}N_{2}O_{2} and a molecular weight of approximately 192.21 g/mol. The unique structure features a methyl group at the first position and a nitro group at the sixth position, which are crucial for its biological activities. The nitro group enhances the compound's reactivity, allowing it to interact with various biological macromolecules such as proteins and nucleic acids.

The mechanism of action of MNTQ involves several pathways:

  • Enzyme Inhibition : MNTQ has been shown to inhibit specific enzymes, including nitric oxide synthase (NOS), which is involved in the production of nitric oxide—a critical signaling molecule in various physiological processes .
  • Receptor Modulation : The compound may also modulate receptor activity, impacting neurotransmitter systems and cellular signaling pathways. This modulation can lead to effects such as analgesia and anti-inflammatory responses .
  • Antimicrobial Activity : Preliminary studies indicate that MNTQ exhibits antimicrobial properties, making it a candidate for further investigation as a potential antibiotic.

Biological Activities

Recent studies have highlighted several biological activities associated with MNTQ:

  • Antimicrobial Activity : MNTQ has demonstrated effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties, indicating that MNTQ may also play a role in protecting neuronal cells from damage caused by neurotoxins .
  • Anti-inflammatory Effects : Research indicates that derivatives of tetrahydroquinolines possess anti-inflammatory properties, which may be attributed to their ability to modulate inflammatory pathways .

Case Studies and Research Findings

A variety of studies have explored the biological activity of MNTQ:

  • Inhibition Studies : In one study, MNTQ was evaluated for its ability to inhibit NOS in vitro. The results showed that it could effectively reduce nitric oxide production in a dose-dependent manner, highlighting its potential as a therapeutic agent for conditions involving excessive nitric oxide production .
  • Pain Models : In animal models of neuropathic pain, compounds related to MNTQ were shown to reverse thermal hyperalgesia when administered intraperitoneally at doses of 30 mg/kg. This suggests that MNTQ could potentially be developed into a treatment for chronic pain conditions .
  • Neurotoxicity Studies : Research on related compounds indicates that they can antagonize neurotoxic effects induced by substances like MPTP (a neurotoxin). This raises the possibility that MNTQ may have similar protective effects against neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of MNTQ, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
7-Nitro-1,2,3,4-tetrahydroquinolineNitro at position 7Antimicrobial properties
1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinolineEthyl substitution at position 1Similar antimicrobial effects
9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolineNitro at position 9Potential neuroprotective effects
6-Nitro-1-methyl-1H-pyrido[3',2':4]isoquinolinIsoquinoline structureAntitumor activity

This table illustrates how MNTQ's specific substitution pattern contributes to its distinct reactivity and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What is the molecular structure of 1-methyl-6-nitro-1,2,3,4-tetrahydroquinoline, and how do substituents influence its reactivity?

  • Molecular formula : C₁₀H₁₂N₂O₂ (MW: 192.21 g/mol). The nitro group at position 6 and methyl group at position 1 create steric and electronic effects. The nitro group reduces aromaticity in adjacent rings, increasing susceptibility to nucleophilic attack, while the methyl group stabilizes the tetrahydroquinoline core via steric hindrance .
  • Key structural insights :

  • NMR data : Protons adjacent to the nitro group show deshielding (δ 8.1–8.3 ppm for aromatic protons).
  • X-ray crystallography : Planar distortion of the nitro-substituted ring enhances electrophilicity .

Q. What are the preferred synthetic routes for this compound, and how are yields optimized?

  • Common methods :

Cyclocondensation : Starting from substituted anilines and cyclic ketones, using acidic catalysts (e.g., H₂SO₄) to form the tetrahydroquinoline backbone.

Nitro group introduction : Post-cyclization nitration with HNO₃/H₂SO₄ at 0–5°C to minimize byproducts .

  • Yield optimization :

  • Temperature control : Nitration below 10°C reduces decomposition.
  • Catalyst choice : FeCl₃ enhances regioselectivity for the 6-position (yield: 65–72%) .

Q. What analytical techniques are critical for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assigns substituent positions and confirms ring saturation.
  • HRMS : Validates molecular weight (observed m/z: 192.1124 vs. theoretical 192.1131) .
    • Chromatography :
  • HPLC-PDA : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do electronic and steric effects of the nitro group influence biological activity?

  • Mechanistic insights :

  • The nitro group acts as a strong electron-withdrawing group, polarizing the aromatic ring and enhancing interactions with enzyme active sites (e.g., microbial dihydrofolate reductase).
  • Antimicrobial activity : MIC values of 8–16 µg/mL against Staphylococcus aureus correlate with nitro group orientation .
    • Comparative data :
Analog Substituent MIC (µg/mL)
1-Methyl-6-nitro-THQ6-NO₂8–16
1-Methyl-7-nitro-THQ7-NO₂32–64
1-Ethyl-6-nitro-THQ6-NO₂, 1-Et16–32
THQ = tetrahydroquinoline

Q. How can researchers resolve contradictions in reported reactivity data for nitro-substituted tetrahydroquinolines?

  • Case study : Discrepancies in nucleophilic substitution rates (e.g., with amines) arise from solvent polarity and nitro group protonation states.

  • Polar aprotic solvents (DMF, DMSO): Accelerate reactions due to stabilized transition states.
  • pH-dependent reactivity : Nitro group protonation at pH < 4 increases electrophilicity by 40% .
    • Recommended protocol :

Conduct kinetic studies under controlled pH and solvent conditions.

Use DFT calculations to model transition states (e.g., Gaussian 16 at B3LYP/6-31G* level) .

Q. What computational methods are suitable for predicting binding affinities of this compound with biological targets?

  • Docking simulations :

  • Software : AutoDock Vina or Schrödinger Suite.
  • Targets : Enzymes with hydrophobic active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).
    • Validation :
  • MD simulations : 100-ns trajectories confirm stable binding poses (RMSD < 2.0 Å) .

Q. How does the compound’s stability under oxidative or reductive conditions impact experimental design?

  • Oxidative degradation :

  • HPLC-MS analysis : Nitro group reduction to amine occurs under H₂/Pd-C (20 psi, 25°C), forming 1-methyl-6-amino-THQ as a major metabolite .
    • Storage recommendations :
  • Argon atmosphere at –20°C prevents nitro group decomposition (>95% purity retained after 6 months) .

Methodological Recommendations

  • Synthetic protocols : Prioritize low-temperature nitration to avoid byproducts .
  • Biological assays : Use MIC assays with S. aureus (ATCC 25923) for consistent benchmarking .
  • Computational tools : Combine docking with MD simulations to validate binding modes .

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